IP20-amide (Ki 2.3 nM) vs. H89 (Ki 48 nM) – Sub‑nanomolar PKA Inhibition with 21‑Fold Greater Potency
IP20-amide inhibits the purified catalytic subunit of PKA with a Ki of 2.3 nM [1], representing 21‑fold higher affinity than the widely used ATP‑competitive small molecule H89, which has a Ki of 48 nM [2]. Both measurements were performed under comparable in vitro kinase assay conditions with the purified PKA C‑subunit.
| Evidence Dimension | PKA catalytic subunit inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 2.3 nM |
| Comparator Or Baseline | H89: Ki = 48 nM |
| Quantified Difference | 21‑fold lower Ki (higher affinity) |
| Conditions | Purified PKA catalytic subunit, in vitro kinase assay |
Why This Matters
The 21‑fold greater potency of IP20-amide allows complete PKA inhibition at significantly lower working concentrations, reducing solvent/DMSO carryover and minimizing off‑target effects in cellular assays.
- [1] Cheng, H.-C., Kemp, B. E., Pearson, R. B., Smith, A. J., Misconi, L., Van Patten, S. M., Walsh, D. A. (1986) J. Biol. Chem. 261, 989-992. View Source
- [2] Hidaka, H., Watanabe, M., Kobayashi, R. (1991) Mol. Pharmacol. 40, 786-791. View Source
